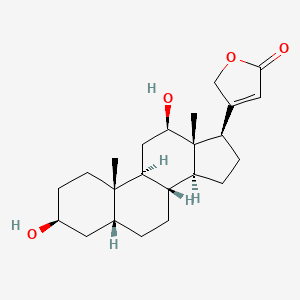

14-Deoxydigoxigenin

Description

Structure

3D Structure

Properties

CAS No. |

119181-60-1 |

|---|---|

Molecular Formula |

C23H34O4 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O4/c1-22-8-7-15(24)10-14(22)3-4-16-18-6-5-17(13-9-21(26)27-12-13)23(18,2)20(25)11-19(16)22/h9,14-20,24-25H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,19+,20-,22+,23-/m1/s1 |

InChI Key |

SFLUOWHWUKEJIC-BEHLGQDMSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@H]3CC[C@@H]4C5=CC(=O)OC5)C)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3CCC4C5=CC(=O)OC5)C)O)O |

Origin of Product |

United States |

Chemical Synthesis Strategies for 14 Deoxydigoxigenin and Its Analogues

Total Synthesis Approaches to the 14-Deoxydigoxigenin Core

Total synthesis offers the ultimate flexibility in molecular design, allowing for the creation of the target molecule and its unnatural analogues from basic chemical building blocks. This route is invaluable for structure-activity relationship (SAR) studies but is often characterized by long, complex sequences with challenges in yield and stereocontrol.

The construction of the steroidal ABCD-ring system of this compound, which contains six stereocenters, is a formidable task. The primary challenge lies in controlling the relative and absolute stereochemistry at each chiral center, particularly at the ring junctions (A/B, B/C, and C/D). Research has focused on developing powerful stereoselective reactions to forge these connections with high precision.

Key methodologies include:

Intramolecular Diels-Alder Cycloadditions: This powerful reaction can be used to form the B and C rings simultaneously, setting multiple stereocenters in a single, predictable step. The stereochemical outcome is governed by the geometry of the diene and dienophile precursors and the transition state energetics.

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl systems is a cornerstone for building the A and D rings. The use of chiral auxiliaries or catalysts ensures the formation of one enantiomer over the other.

Stereocontrolled Aldol Reactions: These reactions are crucial for creating carbon-carbon bonds while establishing new stereocenters, such as those bearing hydroxyl groups (e.g., at C-3 and C-12 prior to any modifications) that are characteristic of the digoxigenin (B1670575) family.

The table below summarizes key reactions and their application in establishing stereocontrol during steroid core synthesis.

| Reaction Type | Targeted Structural Feature | Key Challenge | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Intramolecular Diels-Alder | Formation of BC-ring system | Controlling endo/exo selectivity and facial selectivity | >90% |

| Asymmetric Michael Addition | Construction of A-ring; C-5 stereocenter | Achieving high enantioselectivity and diastereoselectivity | >95% |

| Organocatalyzed Aldol Reaction | C-C bond formation with new stereocenters | Controlling syn/anti diastereoselectivity | 85-98% |

| Radical Cyclization | Formation of C/D ring junction | Achieving the thermodynamically less stable cis-fusion | Variable, often requires substrate control |

An effective protecting group strategy must be orthogonal, meaning each group can be removed under specific conditions without affecting the others. For instance, a silyl (B83357) ether (e.g., TBDMS) protecting the C-3 hydroxyl can be removed with fluoride (B91410) ions, while an acetyl group on the C-12 hydroxyl is cleaved under basic or acidic hydrolysis. This selective manipulation is critical for late-stage functionalization. Reaction cascades, such as a sequential Michael addition-aldol cyclization, reduce the number of purification steps, saving time and material.

The following table details common protecting groups used in cardenolide synthesis.

| Protecting Group | Target Functional Group | Protection Reagents | Deprotection Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | Primary/Secondary Alcohol (e.g., C-3 OH) | TBDMS-Cl, Imidazole | TBAF (Fluoride source) |

| Acetyl (Ac) | Secondary Alcohol (e.g., C-12 OH) | Acetic Anhydride, Pyridine (B92270) | K₂CO₃/Methanol (Basic hydrolysis) |

| Benzyl (Bn) | Alcohol | Benzyl Bromide, NaH | H₂, Pd/C (Hydrogenolysis) |

| p-Methoxybenzyl (PMB) | Alcohol | PMB-Cl, NaH | DDQ or CAN (Oxidative cleavage) |

Total syntheses can be designed in two primary ways: linear or convergent.

Convergent Synthesis: This strategy involves preparing key fragments of the molecule in parallel and then coupling them together at a late stage. For this compound, a convergent approach might involve the independent synthesis of an AB-ring fragment and a D-ring-butenolide fragment, which are then joined to form the full ABCD-ring system. This approach is generally more efficient and higher-yielding for complex targets.

| Synthesis Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Step-by-step assembly in a single pathway. | Conceptually straightforward to plan. | Overall yield decreases exponentially with number of steps. A failure at a late stage is catastrophic. |

| Convergent | Independent synthesis of complex fragments followed by late-stage coupling. | Higher overall yields; allows for parallel workflow; facilitates analogue synthesis by swapping fragments. | The key fragment-coupling reaction can be challenging and low-yielding. |

Semisynthetic Derivatization from Natural Sources

The central transformation in the semisynthesis of this compound from digoxigenin is the removal of the C-14 tertiary hydroxyl group. This is a non-trivial chemical step, as tertiary alcohols are sterically hindered and resistant to standard substitution or elimination reactions.

The most widely employed method for this purpose is the Barton-McCombie deoxygenation . This radical-based reaction provides a reliable pathway for removing the hydroxyl group without rearranging the steroid skeleton. The process involves:

Activation: The C-14 hydroxyl group is first converted into a thiocarbonyl derivative, typically a thiocarbonylimidazolide or a xanthate ester. This is the key step that renders the position susceptible to radical chemistry.

Radical Reduction: The thiocarbonyl derivative is then treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, classically tributyltin hydride (Bu₃SnH) or, more recently, environmentally benign silane-based reagents. The process generates a tertiary radical at C-14, which is then quenched by the hydrogen donor to yield the final 14-deoxy product.

The table below outlines the key steps in a typical Barton-McCombie deoxygenation sequence.

| Step | Reagents | Intermediate Formed | Purpose of Step |

|---|---|---|---|

| 1. Protection | TBDMS-Cl, Imidazole | C-3, C-12 bis-silyl ether | Protect the more reactive secondary alcohols from reacting. |

| 2. Activation of C-14 OH | 1,1'-Thiocarbonyldiimidazole (TCDI) | C-14 Thiocarbonylimidazolide ester | Convert the inert C-14 OH into a radical precursor. |

| 3. Deoxygenation | Bu₃SnH, AIBN (initiator), Toluene (reflux) | C-14 radical intermediate | Generate and quench the C-14 radical to form the C-H bond. |

| 4. Deprotection | TBAF | Final this compound | Remove the silyl protecting groups from C-3 and C-12. |

Beyond simple deoxygenation, semisynthetic routes can be adapted to introduce other functionalities at the C-14 position or to rigorously control stereochemistry. An alternative to direct deoxygenation involves a dehydration-reduction sequence.

Dehydration: Treatment of digoxigenin with an acid catalyst (e.g., thionyl chloride in pyridine or Martin's sulfurane) can induce elimination of the C-14 hydroxyl group and a proton from an adjacent carbon (C-8 or C-15), leading to the formation of a C14-C15 double bond (Δ¹⁴-anhydrodigoxigenin). This reaction must be carefully controlled to avoid unwanted rearrangements.

Stereoselective Reduction: The resulting planar alkene can then be reduced. Catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) of the Δ¹⁴ double bond typically proceeds from the less sterically hindered α-face of the steroid, regenerating the natural cis-fusion of the C/D rings and installing the hydrogen atom at C-14 with the desired stereochemistry. This two-step method provides an alternative pathway to the 14-deoxy core and opens up the possibility of introducing other groups via reactions at the alkene intermediate.

| Strategy | Key Reagents | Resulting C-14 Feature | Stereochemical Outcome |

|---|---|---|---|

| Radical Deoxygenation | Bu₃SnH, AIBN | C-H bond (Deoxy) | Retention of original C/D ring stereochemistry. |

| Dehydration-Hydrogenation | 1. SOCl₂, Pyridine 2. H₂, Pd/C | C-H bond (Deoxy) | Stereoselective delivery of H from the α-face, ensuring the correct cis-C/D junction. |

| Dehydration-Halogenation | 1. Martin's Sulfurane 2. HBr or HCl | C-14 Halogen (e.g., Br, Cl) | Addition across the C14-C15 double bond; stereochemistry depends on mechanism (e.g., anti-addition). |

Development of Efficient Coupling Reactions for Side Chain Introduction

The synthesis of novel this compound derivatives hinges on the strategic introduction of diverse side chains onto the rigid steroid scaffold. Modern synthetic organic chemistry provides a powerful toolkit for this purpose, with palladium-catalyzed cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," being particularly prominent. These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance, which is critical when working with complex natural product skeletons.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are instrumental for modifying the C-17 butenolide ring, a key pharmacophore. To facilitate these reactions, the native butenolide can be converted into a more reactive precursor, such as a vinyl triflate or a vinyl halide. For instance, a Sonogashira coupling can be employed to attach terminal alkynes to the C-21 position of a suitably activated steroid core. This introduces an alkyne handle that can be further elaborated or used to append aryl, heteroaryl, or alkyl groups, thereby systematically probing the steric and electronic requirements of the binding pocket of target proteins like the Na⁺/K⁺-ATPase.

Click Chemistry (CuAAC): Click chemistry offers a bioorthogonal and highly efficient strategy for conjugating complex molecular fragments to the this compound core. The C-3 hydroxyl group is a common and synthetically accessible site for modification. A typical sequence involves the conversion of the C-3 hydroxyl group into an azide (B81097) (–N₃) via a two-step process, often involving mesylation followed by substitution with sodium azide. This C-3 azido (B1232118) intermediate is a stable and versatile precursor.

Separately, a diverse library of terminal alkynes can be synthesized. The CuAAC reaction, typically catalyzed by a copper(I) source (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), then ligates the azido-steroid with the alkyne library. This reaction proceeds under mild, often aqueous, conditions with near-quantitative yields, forming a stable 1,4-disubstituted triazole ring that acts as a linker. The triazole itself is not merely a passive linker; its hydrogen-bond accepting capabilities can contribute to target binding, making it a valuable pharmacophoric element.

The table below summarizes the application of these coupling strategies for derivatizing the this compound scaffold.

| Coupling Reaction | Modification Site | Steroid Precursor | Coupling Partner | Key Reagents | Resulting Linkage | Typical Yield |

|---|---|---|---|---|---|---|

| Sonogashira Coupling | C-21 (Butenolide) | C-21 Vinyl Halide/Triflate | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Enyne | 65-85% |

| Suzuki Coupling | C-21 (Butenolide) | C-21 Vinyl Halide/Triflate | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Diene / Styrene | 70-90% |

| CuAAC (Click Chemistry) | C-3 | 3β-Azido-14-deoxydigoxigenin | Terminal Alkyne | CuSO₄·5H₂O, Sodium Ascorbate | 1,2,3-Triazole | >90% |

These efficient and modular coupling reactions are fundamental for the late-stage functionalization of this compound, enabling the rapid generation of compound libraries for subsequent biological evaluation.

Synthesis of Structurally Diversified this compound Analogues

The synthesis of structurally diverse analogues of this compound is primarily driven by the need to optimize its biological activity profile, particularly to enhance therapeutic efficacy while minimizing off-target effects. This involves a rational design approach coupled with versatile synthetic routes that provide broad access to novel chemical space.

Design Principles for Modulating Bioactivity and Selectivity

The primary molecular target of cardenolides, including this compound, is the Na⁺/K⁺-ATPase enzyme. This enzyme exists in different isoforms (e.g., α₁, α₂, α₃), which are expressed in a tissue-dependent manner. For example, the α₂ isoform is prevalent in cardiac muscle, and its inhibition is linked to the classic cardiotonic effects (and cardiotoxicity) of this compound class. In contrast, the α₁ isoform is ubiquitously expressed and has been identified as a therapeutic target in cancer, where it is often overexpressed.

A central design principle, therefore, is to engineer isoform selectivity. The goal is to create analogues that preferentially inhibit the α₁ isoform over the α₂ isoform, thereby retaining or enhancing anticancer activity while decoupling it from cardiotoxicity. Key structural modifications are focused on two regions:

The C-17 Side Chain: The unsaturated lactone (butenolide) ring is crucial for binding and inhibition. Replacing this moiety with isosteric or bioisosteric groups is a primary strategy. For example, substituting the butenolide with five-membered heterocyclic rings like 1,2,3-triazoles (accessible via click chemistry) or six-membered rings like α-pyrones can drastically alter the hydrogen bonding and hydrophobic interactions within the enzyme's binding site. These changes can translate into significant shifts in isoform selectivity.

The overarching principle is a "two-pronged" modification approach: altering the C-17 "warhead" to tune isoform-specific interactions within the ion-binding pathway and modifying the C-3 "tail" to modulate pharmacokinetics and extracellular binding domain interactions.

Synthetic Access to Novel Chemical Space for Structure-Activity Relationship (SAR) Studies

To effectively conduct Structure-Activity Relationship (SAR) studies, synthetic strategies must allow for the systematic and efficient generation of analogue libraries. A convergent, late-stage functionalization approach is ideal. This involves preparing a common, advanced intermediate of the this compound core that can be rapidly diversified in the final synthetic steps.

A powerful example of such a strategy combines modifications at both the C-3 and C-17 positions. The synthesis can begin with commercially available digitoxin (B75463) or a related precursor, which is chemically converted to the core this compound scaffold. From there, a divergent route is established:

Preparation of a Dual-Functionalized Intermediate: The C-3 hydroxyl group is converted to an azide (C-3-N₃). Concurrently, the C-17 butenolide is transformed into a precursor for coupling, such as a terminal alkyne. This can be achieved through ozonolysis of the butenolide double bond, followed by reaction with a reagent like the Ohira-Bestmann phosphonate (B1237965) to install the C-21 alkyne. The result is a versatile steroid intermediate bearing orthogonal reactive handles: an azide at C-3 and an alkyne at C-17/C-21.

Parallel Synthesis and Library Generation: This dual-functionalized intermediate serves as the entry point to a two-dimensional chemical library.

C-3 Diversification: Using CuAAC, a library of alkyne-containing fragments (R¹-alkyne) can be coupled to the C-3 azide, generating a series of C-3 triazole-linked analogues.

C-17 Diversification: Using a separate coupling reaction, such as a second CuAAC reaction with a library of azide-containing fragments (R²-azide), the C-17/C-21 alkyne can be functionalized.

This modular approach provides systematic access to a wide range of novel structures where both key pharmacophoric regions are varied independently. The resulting library allows for a comprehensive exploration of the SAR, enabling researchers to identify the specific structural combinations that yield the desired bioactivity and selectivity profile.

The table below illustrates a hypothetical library generated from a common intermediate to explore novel chemical space.

| Analogue ID | Core Scaffold | C-3 Modification (R¹) | C-17 Side Chain (R²) | Synthetic Strategy |

|---|---|---|---|---|

| DD-A1 | This compound | -OH (unmodified) | 1,2,3-Triazolyl-Phenyl | C-17 Alkyne + Phenyl Azide (CuAAC) |

| DD-A2 | This compound | -OH (unmodified) | 1,2,3-Triazolyl-Pyridyl | C-17 Alkyne + Pyridyl Azide (CuAAC) |

| DD-B1 | This compound | 1,2,3-Triazolyl-Propargyl-Glycine | Butenolide (unmodified) | C-3 Azide + Propargyl Glycine (CuAAC) |

| DD-B2 | This compound | 1,2,3-Triazolyl-Benzyl | Butenolide (unmodified) | C-3 Azide + Phenylacetylene (CuAAC) |

| DD-C1 | This compound | 1,2,3-Triazolyl-Benzyl | 1,2,3-Triazolyl-Phenyl | Dual CuAAC on C-3 Azide / C-17 Alkyne Intermediate |

This systematic exploration of chemical space is essential for advancing this compound from a chemical curiosity to a lead compound with a precisely engineered biological profile.

Structure Activity Relationship Sar Studies of 14 Deoxydigoxigenin

Elucidating Structural Determinants for Biological Efficacy

Influence of C-14 Deoxygenation on Molecular Recognition and Binding

The absence of the hydroxyl group at the C-14 position is a defining characteristic of 14-Deoxydigoxigenin and significantly impacts its biological activity. This structural modification distinguishes it from its parent compound, digoxigenin (B1670575). The C-14 hydroxyl group in many cardiac glycosides is crucial for high-affinity binding to the Na+/K+-ATPase. researchgate.net Its absence in this compound alters the molecule's polarity and its ability to form hydrogen bonds within the receptor's binding pocket.

Impact of the Aglycone Moiety and Lactone Ring Conformation

The unsaturated lactone ring attached at the C-17 position is another critical determinant of activity. nih.govnih.gov The electronic properties and conformation of this ring are vital for the inhibitory action on the Na+/K+-ATPase. nih.gov Modifications to the lactone ring, such as saturation or opening of the ring, can significantly alter the compound's biological profile. nih.gov For instance, the saturation of the lactone ring in some cardiac glycosides has been shown to reduce their potency as Na+/K+-ATPase inhibitors. nih.gov The conformation of the lactone ring influences the electrostatic potential and the ability to interact with specific amino acid residues in the enzyme's binding pocket.

Stereochemical Requirements for Optimal Interaction with Biological Targets

The stereochemistry of this compound is paramount for its biological activity. The specific spatial arrangement of atoms and functional groups determines its ability to fit into the binding site of the Na+/K+-ATPase. The enzyme's binding pocket is highly specific, and only molecules with the correct stereochemical configuration can achieve optimal binding and inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. scholarsresearchlibrary.com This methodology is instrumental in drug discovery and development for understanding the SAR of cardiac glycosides like this compound.

Development of Predictive Models based on Molecular Descriptors

QSAR models for cardiac glycosides are developed by creating a dataset of compounds with known biological activities, such as their inhibitory concentration (IC50) against the Na+/K+-ATPase. scholarsresearchlibrary.com Various molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Examples of molecular descriptors used in QSAR studies of cardiac glycosides include:

Electronic descriptors: Atomic charges, dipole moment, and energies of molecular orbitals (HOMO and LUMO).

Steric descriptors: Molecular volume, surface area, and specific conformational parameters.

Hydrophobic descriptors: LogP (partition coefficient), which measures the lipophilicity of the molecule.

Topological descriptors: Indices that describe the connectivity and branching of the molecular structure.

Once these descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or more advanced machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. scholarsresearchlibrary.com These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent and selective analogs.

Table 1: Key Molecular Features and Their Influence on the Biological Activity of this compound and Related Cardiac Glycosides

| Structural Feature | Influence on Biological Activity |

| C-14 Hydroxyl Group | Absence in this compound alters polarity and hydrogen bonding, potentially reducing Na+/K+-ATPase inhibitory potency compared to hydroxylated analogs. researchgate.net |

| Aglycone Moiety | The steroid nucleus's specific ring fusion and substituents determine the molecule's overall shape and lipophilicity, which are crucial for binding to the Na+/K+-ATPase. nih.gov |

| Lactone Ring at C-17 | The unsaturated nature and conformation of this ring are vital for inhibitory action. Modifications like saturation can significantly decrease potency. nih.govnih.gov |

| Stereochemistry | The specific 3D arrangement of atoms, including the C-3 hydroxyl group and the "U-shape" of the steroid core, is essential for optimal fitting into the enzyme's binding site. researchgate.netnih.gov |

Application of Machine Learning and Artificial Intelligence in SAR Analysis

In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in SAR analysis, including for cardiac glycosides. researchgate.netmedrxiv.org These advanced computational methods can handle large and complex datasets and can often identify non-linear relationships between molecular structure and biological activity that may be missed by traditional QSAR methods.

ML algorithms such as support vector machines, random forests, and neural networks have been applied to develop more accurate and predictive QSAR models for cardiac glycosides. medrxiv.org These models can learn from existing data to predict the activity of new compounds with a higher degree of accuracy. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

The principles of ligand-based and structure-based drug design are central to understanding the therapeutic potential and development of analogues of this compound. These strategies leverage knowledge of the chemical features of active molecules and the three-dimensional structure of their biological target, respectively, to guide the design of new compounds with improved properties. The primary target for cardenolides, including this compound, is the Na+/K+-ATPase enzyme. nih.govbocsci.com

Ligand-Based Design: This approach relies on the analysis of structure-activity relationships (SAR) from a series of known active and inactive compounds. For cardenolides, a significant body of research highlights key structural motifs required for potent inhibition of Na+/K+-ATPase. One of the most critical features is the presence of a hydroxyl group at the C14 position of the steroid core. researchgate.netnih.gov The removal of this group, as in this compound, generally leads to a substantial decrease in biological activity. This finding is a cornerstone of ligand-based design for this class, indicating that a hydrogen bond-donating group at C14 is crucial for high-affinity binding. researchgate.net

Further SAR studies on related compounds have elucidated the importance of other structural features, which informs the design of this compound analogues:

C17 Side Chain: The unsaturated butenolide lactone ring at the C17β position is another vital component for activity. Modifications to this ring, such as altering its size or saturation, often diminish potency. nih.govnih.gov Studies have shown that the portion of the receptor that interacts with this side chain likely resides within a cleft, meaning bulky substituents are not well-tolerated. nih.gov

Steroid Ring Conformation: The specific cis-trans-cis fusion of the A/B, B/C, and C/D rings is essential for establishing the correct three-dimensional shape for receptor binding. conicet.gov.ar

C3 Glycosylation: While the aglycone (the steroid core) is the primary pharmacophore, the attachment of sugar moieties at the C3 position can modulate pharmacokinetic properties and may contribute to binding affinity. nih.govpnas.org

Structure-Based Design: This methodology utilizes the 3D structure of the target protein, Na+/K+-ATPase, to design and optimize inhibitors. Molecular docking and pharmacophore modeling are key techniques used in this approach. nih.govresearchgate.net Computational docking studies performed on digoxigenin (the C14-hydroxylated parent compound of this compound) and other cardiotonic steroids have helped to visualize their binding mode within the Na+/K+-ATPase pocket. nih.govx-mol.netresearchgate.net These models show that the C14-hydroxyl group forms a critical hydrogen bond with an asparagine residue in the binding site. researchgate.net The absence of this hydroxyl group in this compound would preclude this key interaction, explaining its reduced activity from a structural standpoint.

Structure-based design efforts for this class focus on optimizing interactions with other residues in the binding pocket. For instance, docking studies have revealed additional pockets within the binding site that could be exploited in the design of novel analogues with different selectivity or potency profiles. researchgate.net

| Structural Position | Modification | Impact on Na+/K+-ATPase Inhibition | Reference |

|---|---|---|---|

| C14 | Removal of β-hydroxyl group (as in this compound) | Significantly reduces activity | researchgate.netnih.gov |

| C17 | Modification or saturation of the lactone ring | Generally decreases or abolishes activity | nih.govnih.gov |

| C17 | Increasing bulk of ester groups in modified side chains | Stepwise fall in potency | nih.gov |

| C3 | Glucosidation of the active aglycone | Enhances activity and modulates pharmacokinetics | nih.gov |

| Steroid Core | Alteration of A/B/C/D ring fusion | Disrupts essential conformation for binding | conicet.gov.ar |

Conformational Analysis and Molecular Dynamics Simulations

Spectroscopic and Diffraction Techniques for Conformational Elucidation

The three-dimensional structure and conformational preferences of cardenolides like this compound are critical determinants of their biological activity. Spectroscopic and diffraction methods are the primary experimental tools for elucidating these features at an atomic level.

X-ray Diffraction: Single-crystal X-ray crystallography provides the most precise information on the solid-state conformation of a molecule. tue.nl While a specific crystal structure for this compound is not available in public databases, the technique has been successfully applied to numerous related cardenolide and steroidal analogues. mdpi.com These studies have definitively established the characteristic rigid, bent shape of the steroid nucleus, which arises from the cis-fusion of the A/B and C/D rings and the trans-fusion of the B/C rings. This conformation is considered essential for fitting into the Na+/K+-ATPase binding site. X-ray analysis also confirms the orientation of key substituents, such as the C3-hydroxyl group and the C17-lactone ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution, which may be more representative of the physiological environment. researchgate.net For cardenolides, NMR studies, including Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of protons, allowing for the determination of the steroid ring's conformation and the orientation of its substituents. pnas.org Conformational analysis of related pyrrolidine (B122466) nucleotide analogs has been successfully performed using 3J(H,H) spin-spin couplings. researchgate.net While detailed NMR conformational studies focused specifically on this compound are not prominent in the literature, the methods have been applied to similar structures, confirming that the rigid steroid core conformation observed in crystals is largely maintained in solution. pnas.org

Computational Approaches to Explore Bioactive Conformations

Computational methods, particularly molecular dynamics (MD) simulations, offer a dynamic view of a molecule's conformational landscape and its interactions with a biological target. frontiersin.org These approaches are invaluable for exploring the bioactive conformations that a flexible molecule may adopt upon binding to its receptor.

MD simulations have been employed to study the complexes of related cardenolides, such as digoxigenin and ouabain (B1677812), with the Na+/K+-ATPase. nih.govx-mol.net These simulations, often run for extended periods (e.g., 100 nanoseconds), analyze the stability and conformational properties of the ligand-receptor complex. nih.govresearchgate.net Key findings from such studies on the digoxigenin-Na+/K+-ATPase complex reveal a stable binding mode, characterized by specific hydrogen bonds and hydrophobic interactions that hold the ligand in place. x-mol.net

For this compound, MD simulations could predict how the absence of the C14-hydroxyl group affects the stability and dynamics of the complex. The loss of a key hydrogen bond would likely lead to increased flexibility or a different binding orientation within the receptor site. By simulating the molecule both in solution and in the binding site, researchers can identify low-energy conformational ensembles. x-mol.net The "bioactive conformation" is the specific shape the ligand adopts to bind, which is often not the lowest-energy conformation in solution. researchgate.net Computational analysis helps identify these relevant, higher-energy conformers that are stabilized by the interactions with the protein target.

| Compound Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Digoxigenin | Molecular Docking | Identified as a potential ligand with the best docking energy among tested cardiotonic steroids against Na+/K+-ATPase. | nih.govx-mol.netresearchgate.net |

| Digoxigenin | Molecular Dynamics (MD) Simulation | The Na+/K+-ATPase-digoxigenin complex showed plausible structural integrity over a 100 ns simulation. | nih.govx-mol.net |

| Ouabain & Digoxigenin | Pharmacophore Modeling | Used to determine the essential electronic features required for Na+/K+-ATPase inhibition. | nih.govx-mol.net |

| Digoxin (B3395198) & Derivatives | Molecular Docking | Docking scores correlated with cytotoxicity, and binding profiles revealed differential interactions based on hydroxylation patterns. | researchgate.net |

Molecular Mechanisms of Action of 14 Deoxydigoxigenin

Identification and Characterization of Primary Molecular Targets

The principal molecular target of cardiac glycosides is the Na+/K+-ATPase (sodium-potassium pump), a vital enzyme responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. mdpi.commdpi.com This interaction is the cornerstone of their physiological and pharmacological effects.

Direct Binding Assays with Purified Receptors or Enzymes

A study on a semisynthetic digitalis derivative lacking the C14 hydroxyl group, a key structural feature also absent in 14-Deoxydigoxigenin, revealed that the compound retained its ability to interact with the cardiac muscle, albeit with significantly reduced potency compared to its C14-hydroxylated counterpart. nih.gov This suggests that while the 14-hydroxyl group is important for high-affinity binding, its absence does not completely abolish the interaction with the Na+/K+-ATPase. nih.gov The binding of cardiac glycosides to the Na+/K+-ATPase is known to occur at a specific site on the extracellular face of the α-subunit of the enzyme. pnas.org

Affinity Proteomics and Chemoproteomics for Comprehensive Target Profiling

Affinity proteomics and chemoproteomics are powerful techniques used to identify the full spectrum of protein targets for a given small molecule within a complex biological sample. These methods often utilize a modified version of the compound of interest as a "bait" to capture its interacting proteins. For instance, derivatives of digoxigenin (B1670575), such as 3β-Amino-3-Deoxydigoxigenin Hemisuccinamide Succinimidyl Ester, are commercially available for use in such studies to covalently label and identify binding partners. bocsci.com

While a comprehensive proteomic profile for this compound has not been published, the extensive body of research on other cardiac glycosides strongly indicates that the Na+/K+-ATPase would be the most prominent and high-affinity target identified in such a screen. acs.orgnih.gov These studies have established the Na+/K+-ATPase not only as an ion pump but also as a receptor that can initiate various intracellular signaling cascades upon ligand binding. mdpi.commdpi.com

Genetic Screens for Identification of Modulated Proteins

Genetic screens, particularly in model organisms or cell lines, can be employed to uncover genes that either mediate or are affected by the action of a specific compound. A screen for resistance to a cytotoxic compound, for example, might identify mutations in the gene encoding its direct target.

In the context of cardiac glycosides, genetic studies have reinforced the central role of the Na+/K+-ATPase. Unbiased chemical genetics screens have identified inhibitors of this pump, such as ouabain (B1677812) and digitoxin (B75463), as potent inhibitors of cancer cell migration. acs.orgnih.gov Furthermore, the expression of cardiac glycoside-resistant forms of the Na+/K+-ATPase α-subunit has been shown to protect cells from the effects of these compounds, confirming it as the critical target. scholaris.ca Although no specific genetic screens have been reported for this compound, the results from studies with other cardiac glycosides provide a strong rationale for predicting that the Na+/K+-ATPase would be the primary gene product identified as a modulator of its activity.

Enzymatic Interactions and Modulatory Effects

The interaction of this compound with its primary target, the Na+/K+-ATPase, leads to the modulation of the enzyme's catalytic activity. The nature of this modulation can be characterized by its kinetics and specificity.

Cellular Signaling Pathways Influenced by 14 Deoxydigoxigenin

Systems-Level Analysis of Signaling Network Remodeling

To understand the global impact of a compound on a cell, systems-level approaches like transcriptomics and proteomics are employed. These techniques provide a broad snapshot of the changes in gene expression and protein levels, respectively, offering insights into how cellular networks are remodeled.

Transcriptomic profiling, often performed using techniques like RNA sequencing, measures the expression levels of thousands of genes simultaneously. nih.govnih.gov This allows for the identification of differentially expressed genes in response to a stimulus, providing clues about the biological pathways that are activated or inhibited. nih.gov

Proteomic profiling, typically using mass spectrometry, analyzes the abundance, modifications, and interactions of proteins within a cell. embopress.orgnih.gov Since proteins are the primary functional molecules in the cell, proteomics offers a direct view of cellular responses to a compound. embopress.org Comparing proteomic profiles of treated versus untreated cells can identify drug targets and reveal mechanisms of action or resistance. embopress.orgnih.gov

Despite the power of these analytical methods, a review of the scientific literature and proteomic/transcriptomic databases did not identify any studies that have performed transcriptomic or proteomic profiling on cells or tissues following treatment with 14-Deoxydigoxigenin. Therefore, no data is available to construct tables of differentially expressed genes or proteins.

Phosphoproteomic Analysis for Kinase Activity Assessment

Phosphoproteomics is a specialized area of proteomics focused on the global, quantitative analysis of protein phosphorylation. This post-translational modification, primarily occurring on serine, threonine, and tyrosine residues, is a critical mechanism for regulating protein function, cellular signaling, and kinase activity. By employing techniques such as mass spectrometry (MS), researchers can identify thousands of phosphorylation sites and quantify their changes in response to various stimuli. nih.gov This approach provides a snapshot of the cellular signaling state and can infer the activity of upstream kinases. nih.govinnovativegenomics.org

A typical phosphoproteomics workflow involves cell lysis, protein digestion, enrichment of phosphorylated peptides (often using titanium dioxide or immobilized metal affinity chromatography), followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis. abcam.com The resulting data can reveal which signaling pathways are activated or inhibited. For instance, a quantitative phosphoproteomics study of SARS-CoV-2 infection identified the activation of casein kinase II (CK2) and p38 MAPK pathways, leading to the identification of potential therapeutic targets. innovativegenomics.org

Despite the power of this technique, there is no scientific literature available that details a phosphoproteomic analysis of cellular responses to direct stimulation with this compound. Research has, however, utilized phosphoproteomics to analyze the effects of structurally related cardiac glycosides, such as digoxin (B3395198) and digitoxigenin (B1670572), identifying common phosphosignatures across different cancer cell lines. nih.gov The primary role of the digoxigenin (B1670575) (DIG) moiety in this field is not as a signaling modulator but as a hapten—a small molecule used to label biomolecules for detection. Antibodies with high specificity for the DIG tag are widely available, making it a reliable tool for immunoassays. nih.gov

Table 1: Example of a Quantitative Phosphoproteomics Data Table This table illustrates the typical output from a phosphoproteomics experiment, showing changes in phosphorylation at specific protein sites under a given condition. Data is hypothetical.

| Protein | Phosphosite | Fold Change (Treated vs. Control) | p-value | Associated Kinase/Pathway |

| ERK1 | pT202/pY204 | 4.5 | <0.001 | MAPK/ERK Pathway |

| AKT1 | pS473 | 2.1 | <0.05 | PI3K/Akt Pathway |

| GSK3B | pS9 | -3.2 | <0.01 | Insulin Signaling / Wnt Pathway |

| P53 | pS15 | 5.8 | <0.001 | DNA Damage Response |

Integration of Multi-Omics Data for Pathway Mapping

To gain a holistic understanding of complex biological systems, researchers are increasingly turning to multi-omics data integration. plos.org This approach combines data from different molecular layers—such as genomics (DNA), transcriptomics (RNA), proteomics (protein), and phosphoproteomics (protein activity)—to construct more comprehensive and accurate models of cellular pathways. semanticscholar.orgsigmaaldrich.com Integrating gene expression data with phosphoproteomics, for example, can help connect upstream signaling events with downstream transcriptional responses, revealing the logic of cellular networks. plos.org

Computational methods, such as binary linear programming, have been developed to infer cell-specific pathways by using gene expression data to create a generic pathway map, which is then refined and optimized using phosphoproteomic data. plos.orgsemanticscholar.org This allows for the prediction of a compound's effects based on the topological alterations it induces in the signaling network.

A 2014 study by Hsu et al. applied such a model to predict the effects of several compounds, including digoxigenin, in the MCF7 breast cancer cell line. plos.orgsemanticscholar.org The analysis suggested that digoxigenin induced the activation of HDAC1 and inhibited p53, thereby promoting cell cycle changes. semanticscholar.org It is crucial to note that this research was conducted on digoxigenin, not this compound, and the findings were part of a computational modeling study to demonstrate the utility of the integration approach. There are no dedicated multi-omics studies focused on mapping the specific pathways influenced by this compound.

Table 2: Overview of Major "Omics" Data Types in Pathway Analysis This table describes different layers of biological information that can be integrated to map cellular pathways.

| Omics Layer | Molecules Studied | Key Information Provided | Common Technologies |

| Genomics | DNA | Genetic blueprint, mutations, predispositions | Next-Generation Sequencing (NGS) |

| Epigenomics | DNA/Histone modifications | Gene expression regulation, chromatin state | Bisulfite Sequencing, ChIP-Seq |

| Transcriptomics | RNA | Gene expression levels | RNA-Seq, Microarrays |

| Proteomics | Proteins | Protein abundance, identity | Mass Spectrometry (MS) |

| Phosphoproteomics | Phosphorylated Proteins | Protein activity, signaling pathway status | LC-MS/MS with enrichment |

Regulation of Gene Expression and Epigenetic Modifications

Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein. researchgate.net This process is tightly regulated at multiple levels, including epigenetic, transcriptional, and post-transcriptional stages. Epigenetic mechanisms, such as DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence. These modifications can be influenced by various factors and play a central role in development and disease. researchgate.net

Scientific investigation into the regulation of gene expression often relies on tools that can detect specific DNA or RNA sequences within the cell. Here, the digoxigenin (DIG) hapten has become an indispensable tool. DIG-labeled nucleic acid probes are widely used in techniques like in situ hybridization (ISH) to visualize the location and level of gene expression directly in tissues. nih.govresearchgate.netsigmaaldrich.com This method has been used, for example, to specifically detect different myosin heavy chain gene isoforms in muscle tissue, providing insights into muscle fiber types. researchgate.net Similarly, in epigenetic research, DIG-labeled molecules are used in assays like the DIG Gel Shift Kit to study protein-DNA interactions, which are fundamental to transcriptional control. tandfonline.com

There is no scientific evidence to suggest that this compound itself is an active regulator of gene expression or epigenetic modifications. Its utility, like that of its parent compound, is as a stable, non-radioactive label that enables the sensitive detection of biomolecules in a wide array of molecular biology techniques. medchemexpress.combocsci.com Derivatives such as 3-Amino-3-Deoxydigoxigenin Hemisuccinamide Succinimidyl Ester are specifically designed to facilitate the covalent attachment of the DIG label to proteins and nucleic acids for these applications. thermofisher.com

Table 3: Examples of Genes Studied Using Digoxigenin (DIG)-Labeled Probes This table provides examples from the literature where DIG-labeled probes were used to analyze gene expression patterns, illustrating the application of the technology.

| Gene(s) | Organism/System | Purpose of Study | Reference |

| Gr gene family (Gustatory Receptors) | Drosophila | To map the expression of taste and olfactory receptors in chemosensory organs. | nih.gov |

| Myh gene family (Myosin Heavy Chain) | Mouse | To analyze isoform-specific expression in embryonic and adult skeletal muscle. | researchgate.netsigmaaldrich.com |

| Various mRNAs | Human Fibroblasts | To develop and validate a non-radioactive method for cDNA membrane arrays. | medchemexpress.com |

In Vitro Biological Activities of 14 Deoxydigoxigenin

Cell-Based Assays for Specific Biological Responses

Extensive literature searches did not yield specific data on the in vitro biological activities of 14-Deoxydigoxigenin for the following assays. General descriptions of the assay methodologies are provided for context.

Assessment of Cell Proliferation and Viability in Diverse Cell Lines

No specific studies detailing the effects of this compound on the proliferation and viability of diverse cell lines were found in the reviewed scientific literature.

Cell proliferation and viability assays are fundamental in vitro tools used to assess the health of cells and to screen the effects of chemical compounds. thermofisher.comsigmaaldrich.com These assays measure various cellular functions, such as metabolic activity, cell membrane integrity, and DNA synthesis. thermofisher.comsigmaaldrich.com

Common methods for assessing cell proliferation and viability include:

Metabolic Assays: These assays, such as the MTT, XTT, and WST-1 assays, measure the metabolic activity of cells, which is typically proportional to the number of viable cells. sigmaaldrich.com They rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product. sigmaaldrich.com

DNA Synthesis Assays: Methods like the BrdU and EdU assays measure the incorporation of thymidine (B127349) analogs into newly synthesized DNA, providing a direct assessment of cell proliferation. sigmaaldrich.comnih.govthermofisher.com

ATP Assays: The amount of ATP in a cell population is a marker for metabolically active, viable cells. Luminescent assays that measure ATP are highly sensitive. wikipedia.org

Dye Exclusion Assays: Viability can be assessed using dyes like trypan blue or propidium (B1200493) iodide, which are excluded by cells with intact membranes. thermofisher.com

Cytotoxicity Assays: These assays measure the release of cellular components, such as lactate (B86563) dehydrogenase (LDH), into the culture medium upon loss of membrane integrity, indicating cell death. thermofisher.comsartorius.com

A study on a structurally distinct compound, 14-deoxy-11,12-didehydroandrographolide (B31429) (14-DDA), provides an example of how cytotoxic parameters are determined. In T-47D breast carcinoma cells, 14-DDA's effects were evaluated using a cell proliferation assay, allowing for the derivation of cytotoxic parameters. nih.govnih.gov

Table 1: Common Cell Proliferation and Viability Assays

| Assay Type | Principle | Detection Method | Key Feature |

| MTT Assay | Reduction of yellow tetrazolium (MTT) to purple formazan by metabolic enzymes. sigmaaldrich.com | Spectrophotometer | Measures metabolic activity of viable cells. sigmaaldrich.com |

| BrdU Assay | Incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA. nih.gov | Antibody-based detection (ELISA, IHC, FACS) | Directly measures DNA synthesis and cell cycle kinetics. sigmaaldrich.com |

| ATP Assay | Quantification of ATP, an indicator of metabolically active cells, using a luciferase reaction. wikipedia.org | Luminometer | High sensitivity for detecting viable cells. wikipedia.org |

| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells. thermofisher.com | Colorimetric | Indicates loss of membrane integrity and cytotoxicity. thermofisher.com |

Evaluation of Cell Cycle Progression and Arrest

There is no specific information available from the searched literature regarding the evaluation of this compound's effects on cell cycle progression and arrest.

The cell cycle is a highly regulated process that governs cell division. au.dk Checkpoints exist to halt the cycle in response to stress or damage, allowing for repair before proceeding. wikipedia.org The G2/M checkpoint, for instance, prevents cells with damaged DNA from entering mitosis. wikipedia.org The activity of cyclin-dependent kinases (CDKs) in complex with cyclins drives the progression through the cell cycle. au.dkwikipedia.org For example, the Cyclin B1/Cdk1 complex is crucial for the G2/M transition. umich.edu

Compounds can be evaluated for their impact on the cell cycle using techniques like flow cytometry with DNA-staining dyes (e.g., propidium iodide) to analyze the distribution of cells in different phases (G1, S, G2/M). nih.gov Arrest in a specific phase can indicate the mechanism of action of a compound. For instance, G2/M arrest can be induced by compounds that damage DNA, triggering checkpoint responses involving proteins like p53, p21, and 14-3-3σ. medsci.orgnih.govnih.gov

Induction of Apoptosis and Programmed Cell Death Mechanisms

No studies were identified that specifically investigate the induction of apoptosis or programmed cell death mechanisms by this compound.

Apoptosis is a form of programmed cell death essential for normal development and tissue homeostasis. medcraveonline.com It is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. medcraveonline.com The process is primarily mediated by a family of cysteine proteases called caspases. wikipedia.org

Apoptosis can be initiated through two main pathways:

The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands (like FasL or TNF-α) to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspase-8. medcraveonline.comnih.govbdvets.org

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as DNA damage. mdpi.com It involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which leads to the formation of the apoptosome and activation of initiator caspase-9. nih.govsloankettering.edu

Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave various cellular substrates, leading to the dismantling of the cell. thermofisher.combio-techne.com The activity of these caspases can be measured in vitro to quantify apoptosis. thermofisher.com

Modulation of Cellular Differentiation Processes

Information regarding the specific effects of this compound on cellular differentiation processes is not available in the reviewed scientific literature.

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. revvity.comrevvity.co.jpwikipedia.org This process is fundamental during embryonic development and continues in adult organisms for tissue repair and turnover. revvity.comrevvity.co.jp Differentiation involves significant changes in cell structure and function, driven by alterations in gene expression. revvity.com Various signaling pathways, such as Notch and Wnt, play crucial roles in regulating cell differentiation in different tissues. sloankettering.educreative-diagnostics.com For example, in the pancreas, Notch signaling is involved in initiating both endocrine and ductal cell differentiation. sloankettering.edu The effect of compounds on differentiation can be studied in vitro using stem cells or progenitor cells and assessing changes in morphology and the expression of lineage-specific markers. creative-diagnostics.comnih.govmdpi.com

Analysis of Cell Migration and Invasion Potential

There are no specific research findings on the analysis of this compound's effect on cell migration and invasion potential.

Cell migration and invasion are critical processes in development, immune response, and cancer metastasis. nih.govfrontiersin.orgsigmaaldrich.com In vitro assays are widely used to study these phenomena. nih.govfrontiersin.org

Commonly used assays include:

Wound Healing (Scratch) Assay: A simple method where a "scratch" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time. sigmaaldrich.com

Transwell (Boyden Chamber) Assay: This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant. sigmaaldrich.comnih.gov To assess invasion, the membrane can be coated with an extracellular matrix (ECM) like Matrigel, which cells must degrade and penetrate. nih.govfrontiersin.org

3D Invasion Assays: More physiologically relevant models, such as embedding cell spheroids in an ECM gel, allow for the study of invasion in a three-dimensional context. nih.gov

These assays can be used to screen for compounds that inhibit or promote cell migration and invasion. For example, a study on ent-caprolactin C showed its ability to inhibit the invasion of A549 lung cancer cells. nih.gov

Table 2: Common Cell Migration and Invasion Assays

| Assay | Principle | Application |

| Wound Healing Assay | Measures the rate at which cells move to close a cell-free gap in a monolayer. sigmaaldrich.com | Collective cell migration, cell proliferation. |

| Transwell Migration Assay | Quantifies cells that move through a porous membrane towards a chemoattractant. nih.gov | Chemotaxis, haptotaxis. |

| Transwell Invasion Assay | Quantifies cells that migrate through an ECM-coated porous membrane. nih.govfrontiersin.org | Cell invasion potential. |

| 3D Matrigel Drop Assay | Cells are embedded in a drop of Matrigel, and their outward invasion is monitored. nih.gov | Invasion and migration in a 3D environment. |

Receptor Binding and Functional Assays in Recombinant Systems

While no studies were found that directly examine the binding of this compound, research on structurally related cardiac glycosides, such as digoxigenin (B1670575) derivatives, indicates that the Na+/K+-ATPase is a primary target. dntb.gov.ua

Receptor binding assays are used to determine the affinity and specificity with which a ligand binds to its receptor. revvity.comrevvity.co.jpperceptive.com These assays often use a radiolabeled or fluorescently tagged ligand to quantify binding to receptors present in cell membranes or recombinant systems. umich.eduperceptive.com

The Na+/K+-ATPase, or sodium-potassium pump, is an essential enzyme found in the plasma membrane of all animal cells that maintains the electrochemical gradients for Na+ and K+ ions. wikipedia.orgfrontiersin.org It is the known receptor for cardiac glycosides. wikipedia.orgfrontiersin.org The binding of these compounds inhibits the pump's activity. dntb.gov.ua A study on various N-hydroxysuccinimidyl derivatives of digoxigenin, including 3-amino-3-deoxydigoxigenin, demonstrated their ability to bind to the cardiac glycoside receptor site of Na+/K+-ATPase and inhibit its function. dntb.gov.ua The crystal structure of the Na+/K+-ATPase has revealed the binding site for these steroids on the extracellular side of the alpha subunit. au.dknih.govfrontiersin.org Functional assays in recombinant systems would typically involve expressing the Na+/K+-ATPase and measuring the inhibition of its ion-pumping activity in the presence of the test compound.

Radioligand Binding Studies for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand for its receptor. nih.govgiffordbioscience.com These assays utilize a radioactively labeled compound (radioligand) that binds to a target receptor. mdpi.com The affinity of an unlabeled compound, such as this compound, can then be determined through competitive binding experiments. nih.govsygnaturediscovery.com In these experiments, various concentrations of the unlabeled test compound compete with a fixed concentration of a known radioligand for the receptor binding sites. giffordbioscience.com By measuring the concentration of the test compound that displaces 50% of the bound radioligand (the IC50 value), the inhibitory constant (Ki), which reflects the compound's binding affinity, can be calculated. wikipedia.org

While specific radioligand binding studies for this compound were not detailed in the reviewed literature, studies on closely related digoxigenin derivatives confirm their binding to the cardiac glycoside receptor site on the Na+/K+-ATPase. nih.gov This binding is typically studied using radiolabeled cardiac glycosides like [³H]-ouabain in preparations of purified enzyme or cell membranes. giffordbioscience.comsygnaturediscovery.com Such studies are essential for determining the number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand, providing a baseline for competitive assays. nih.govgiffordbioscience.com

Reporter Gene Assays for Functional Receptor Activation or Inhibition

Reporter gene assays are versatile tools for investigating the functional consequences of receptor-ligand interactions, such as the activation or inhibition of cellular signaling pathways. thermofisher.compromega.ca In this type of assay, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific promoter element that is responsive to a particular signaling cascade. berthold.com When a compound activates or inhibits a receptor, it triggers a signaling pathway that alters the activity of transcription factors, which in turn modulates the expression of the reporter gene. thermofisher.comnih.gov The resulting change in reporter protein level, often measured via luminescence or colorimetric assays, serves as a proxy for the functional activity of the compound. berthold.com

The Na+/K+-ATPase, the primary target for cardiac glycosides, is not only an ion pump but also a signaling transducer. nih.gov Its inhibition can trigger various downstream signaling pathways, including those involving STAT1 (Signal Transducer and Activator of Transcription). nih.govnih.gov For instance, inhibition of the Na+/K+-ATPase has been shown to reduce the activation of STAT1. nih.gov A reporter gene assay could theoretically be designed with a STAT1-responsive element driving luciferase expression to screen for or characterize compounds that modulate this pathway via the Na+/K+-ATPase. However, no studies were identified that specifically employed reporter gene assays to assess the functional receptor activation or inhibition by this compound.

Enzyme Activity Assays in Cell-Free and Reconstituted Systems

Cell-free and reconstituted systems are invaluable for studying the direct interaction between a compound and a target enzyme, devoid of the complexities of a whole-cell environment. nih.govinnovareacademics.in These systems allow for the precise measurement of enzymatic activity and the quantification of inhibition. mdpi.com For deoxydigoxigenin derivatives, the primary enzyme of interest is the Na+/K+-ATPase. nih.govmdpi.com

Direct Measurement of Enzymatic Reaction Rates in the Presence of this compound

The enzymatic activity of Na+/K+-ATPase is defined by its rate of ATP hydrolysis to transport Na+ and K+ ions across the cell membrane. uib.no This reaction rate can be directly measured in vitro by quantifying the amount of inorganic phosphate (B84403) (Pi) liberated from ATP over time. researchgate.netmybiosource.com To assess the inhibitory effect of a compound like this compound, the enzyme activity is measured across a range of inhibitor concentrations. nih.gov A decrease in the rate of ATP hydrolysis in the presence of the compound is a direct indication of enzyme inhibition. libretexts.orglibretexts.org Studies on derivatives of digoxigenin have demonstrated their ability to inhibit the Na+/K+-ATPase pump in the presence of Na+, Mg2+, and ATP, confirming their direct interaction with the enzyme and impact on its catalytic rate. nih.gov

Determination of Inhibition Constants (IC50, Ki) and Binding Affinities

A key parameter derived from enzyme activity assays is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov The IC50 value is a measure of the inhibitor's potency under specific experimental conditions. ncifcrf.gov From the IC50, the inhibition constant (Ki), an intrinsic measure of binding affinity, can be calculated using equations like the Cheng-Prusoff equation. wikipedia.orgncifcrf.gov

A study involving protein-reactive derivatives of digoxigenin investigated their inhibitory effect on Na+/K+-ATPase from pig kidney at 37°C. The results demonstrated that these compounds bind to the cardiac steroid receptor site and inhibit the enzyme. The IC50 values were determined for several derivatives, including 3-amino-3-deoxydigoxigenin hemisuccinimide succinimidyl ester (ADHS), which is structurally related to this compound. nih.gov

| Compound | IC50 (µM) |

|---|---|

| N-hydroxysuccinimidyl digoxigenin-3-methylcarbonyl-ε-aminocaproate (HDMA) | 0.47 |

| 3-amino-3-deoxydigoxigenin hemisuccinimide succinimidyl ester (ADHS) | 5.8 |

| 3-iodoacetylamino-3-deoxydigoxigenin (IAD) | 8 |

| digoxigenin-3-O-succinyl-[2-(N-maleimido)]ethylamide (DSME) | 94 |

Advanced Analytical Methodologies for 14 Deoxydigoxigenin Research

Chromatographic and Spectroscopic Techniques for Characterization and Quantitation

A combination of chromatographic separation and spectroscopic detection methods provides the foundation for the qualitative and quantitative analysis of 14-Deoxydigoxigenin. These techniques are essential for everything from initial identification to detailed structural studies.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for the metabolite profiling of cardiac glycosides like this compound. sygnaturediscovery.com This powerful hyphenated technique allows for the separation, identification, and quantification of the compound and its metabolites in complex biological fluids such as blood and urine. capes.gov.brnih.gov

Research findings indicate that reverse-phase HPLC is typically employed for the separation of cardiac glycosides. The choice of the stationary phase, often a C18 column, and the mobile phase composition are critical for achieving good resolution of these structurally similar compounds. scribd.com Gradient elution is commonly used to effectively separate metabolites with varying polarities. nih.gov

In the context of mass spectrometry, electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of cardiac glycosides, often forming [M+H]⁺ or [M+NH₄]⁺ adducts. capes.gov.brnih.gov Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantification. nih.gov This is achieved by monitoring specific precursor-to-product ion transitions. For instance, in the analysis of related cardiac glycosides, a common fragmentation pathway involves the sequential loss of sugar moieties and water molecules. While specific transition data for this compound is not extensively published, a method for its parent compound, digoxin (B3395198), can be illustrative. nih.govresearchgate.netnih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Cardiac Glycoside Analysis This table is based on methods developed for digoxin and other cardiac glycosides and is representative of the conditions that would be applicable for this compound analysis.

| Parameter | Value/Description |

| HPLC System | UHPLC/HPLC |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2-0.4 mL/min |

| Gradient | Optimized for separation of metabolites |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ or [M+NH₄]⁺ |

| Product Ion(s) (m/z) | Characteristic fragments from collision-induced dissociation |

| Collision Energy | Optimized for each transition |

Data compiled from representative methods for cardiac glycoside analysis. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like this compound. cdnsciencepub.com While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, two-dimensional (2D) NMR techniques are essential for complete assignment of all proton and carbon signals, especially for the complex steroid backbone. cdnsciencepub.com

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity of atoms within the molecule. The analysis of coupling constants in ¹H NMR spectra and Nuclear Overhauser Effect (NOE) data from NOESY experiments can provide detailed information about the stereochemistry and conformation of the molecule in solution. cdnsciencepub.com

For cardenolides, the ¹H NMR spectrum is often crowded in the 1.0-2.5 ppm range, making 2D techniques crucial for resolving overlapping signals. cdnsciencepub.com The chemical shifts of the protons and carbons in the lactone ring and the steroid nucleus are characteristic and can be used to confirm the identity of the compound. nih.govnih.govsci-hub.semdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for a Cardenolide Aglycone Backbone This table presents typical chemical shift ranges for the carbon atoms in a cardenolide steroid nucleus, which would be similar for this compound.

| Carbon Atom | Chemical Shift Range (ppm) |

| C-1 | 30-40 |

| C-3 | 65-75 |

| C-5 | 75-85 |

| C-10 | 35-45 |

| C-13 | 45-55 |

| C-14 | 80-90 |

| C-17 | 45-55 |

| C-20 | 170-180 (C=O) |

| C-21 | 70-80 |

| C-22 | 115-125 |

| C-23 | 170-180 |

Data generalized from published NMR data for various cardenolides. cdnsciencepub.comnih.gov

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS) and liquid chromatography-ion mobility-mass spectrometry (LC-IMS-MS), offer an additional dimension of separation, which is particularly valuable for the analysis of complex mixtures containing isomers. rsc.org Ion mobility separates ions based on their size, shape, and charge, providing a collision cross-section (CCS) value that is a characteristic physical property of the ion. mdpi.com

For compounds like this compound, which may exist in a mixture with other structurally similar cardiac glycosides and their metabolites, the addition of ion mobility can help to resolve isobaric interferences that cannot be separated by chromatography or mass spectrometry alone. copernicus.org This is especially relevant in metabolite profiling studies where multiple isomers may be present.

LC-IMS-MS combines the separation power of liquid chromatography with ion mobility and mass spectrometry, providing a three-dimensional separation that significantly enhances peak capacity and selectivity. copernicus.org This can lead to more confident identification of compounds in complex biological matrices.

Table 3: Potential Advantages of Advanced MS Techniques for this compound Analysis

| Technique | Key Advantage | Application in this compound Research |

| IM-MS | Separation of isomers, determination of Collision Cross Section (CCS) | Differentiation of this compound from other isobaric metabolites and cardenolides. |

| LC-IMS-MS | Enhanced peak capacity and selectivity in complex mixtures | Improved identification and quantification in metabolomics studies, reducing matrix effects. |

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be used for the purity analysis of this compound and to study its interactions with other molecules. nih.govnih.gov CE separates molecules based on their charge-to-size ratio in an electric field. scribd.com For neutral compounds like this compound, micellar electrokinetic chromatography (MEKC), a mode of CE, is employed. In MEKC, a surfactant is added to the running buffer to form micelles, which act as a pseudostationary phase to enable the separation of neutral analytes.

CE is known for its high resolution, short analysis times, and low sample and reagent consumption. nihs.go.jp It can be a powerful tool for assessing the purity of synthetic batches of this compound or for analyzing its presence in formulated products. contentstack.comlcms.czsciex.comgoogle.com

Furthermore, affinity capillary electrophoresis (ACE) can be used to study the binding interactions between this compound and target proteins by observing the change in the electrophoretic mobility of the protein upon binding to the ligand.

Table 4: Capillary Electrophoresis Modes for this compound Research

| CE Mode | Principle of Separation | Application for this compound |

| MEKC | Partitioning between micelles and aqueous buffer | Purity analysis, quantification in formulations. |

| ACE | Change in electrophoretic mobility upon binding | Determination of binding affinity to target proteins. |

Biophysical Characterization of this compound-Protein Interactions

Understanding the interaction of this compound with its protein targets is fundamental to elucidating its mechanism of action. Biophysical techniques provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technology that allows for the real-time monitoring of molecular interactions. springernature.comnih.gov It is widely used to determine the kinetics (association and dissociation rates) and affinity of binding between a small molecule, such as this compound, and a protein target. nih.govlabtoo.comresearchgate.net

In a typical SPR experiment, the protein of interest is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. springernature.com The binding of this compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU). giffordbioscience.com

By analyzing the binding curves at different concentrations of this compound, the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋) can be determined. giffordbioscience.comnih.govnih.gov This information is invaluable for structure-activity relationship (SAR) studies and for comparing the binding properties of different cardiac glycosides.

Table 5: Key Kinetic Parameters Determined by SPR

| Parameter | Symbol | Description |

| Association Rate Constant | kₐ (or k₋ₙ) | The rate at which the drug-receptor complex is formed. |

| Dissociation Rate Constant | kₔ (or k₋ₒₒ) | The rate at which the drug-receptor complex breaks apart. |

| Equilibrium Dissociation Constant | K₋ (kₔ/kₐ) | A measure of the affinity of the ligand for the protein; a lower K₋ indicates a higher affinity. |

This table outlines the fundamental kinetic parameters that can be obtained from SPR analysis of this compound-protein interactions.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. malvernpanalytical.com It is a solution-based, label-free method that provides a complete thermodynamic profile of a binding event in a single experiment. nanbiosis.esnih.gov By measuring the heat released or absorbed as a ligand is titrated into a solution containing a macromolecule, ITC can determine the binding affinity (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). nih.govwikipedia.org

In the context of this compound research, ITC is an invaluable tool for characterizing its interaction with biological targets, such as the Na+/K+-ATPase. The process involves placing a purified solution of the target protein in the ITC sample cell while the reference cell contains a buffer. malvernpanalytical.comwikipedia.org A solution of this compound is then injected in small, precise aliquots into the sample cell. malvernpanalytical.com The resulting heat change upon binding is measured after each injection until the target protein is saturated.

The data obtained generates a binding isotherm, which is a plot of heat change per injection versus the molar ratio of the ligand to the protein. Fitting this curve yields the key thermodynamic parameters. The enthalpy change (ΔH) is measured directly, while the binding constant (Kₐ) and stoichiometry (n) are determined from the shape of the curve. nih.gov From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a full picture of the driving forces behind the interaction. wikipedia.org This information is fundamental for understanding the mechanism of action at a molecular level.

Table 1: Hypothetical Thermodynamic Parameters for this compound Binding to Na+/K+-ATPase as Determined by ITC

This interactive table illustrates the type of data obtained from an ITC experiment. Users can sort the data by the different thermodynamic parameters to understand their relationships.

| Parameter | Value | Unit | Description |

| Stoichiometry (n) | 1.1 | - | Molar ratio of this compound to protein at saturation. |

| Affinity (Kₐ) | 2.5 x 10⁷ | M⁻¹ | Association constant, indicating the strength of the binding. |

| Dissociation Constant (K₋) | 40 | nM | The reciprocal of Kₐ, often used to describe affinity. |

| Enthalpy (ΔH) | -12.5 | kcal/mol | The heat released or absorbed upon binding. A negative value indicates an exothermic reaction. |

| Entropy (TΔS) | -2.1 | kcal/mol | The change in the system's disorder. A negative value indicates the binding is entropically unfavorable. |

| Gibbs Free Energy (ΔG) | -10.4 | kcal/mol | The overall energy change, indicating the spontaneity of the binding. |

MicroScale Thermophoresis (MST) for Affinity Measurements

MicroScale Thermophoresis (MST) is a cutting-edge, immobilization-free technique for quantifying biomolecular interactions in solution. basepairbio.comwikipedia.org It measures the directed movement of molecules along a microscopic temperature gradient, an effect known as thermophoresis. wikipedia.org This movement is sensitive to changes in a molecule's size, charge, and hydration shell, all of which can be altered upon binding to a ligand. basepairbio.comnuvisan.com

To measure the binding affinity of this compound, the target protein is typically labeled with a fluorophore. A constant concentration of the labeled protein is mixed with a serial dilution of this compound. These samples are loaded into glass capillaries, and an infrared laser is used to create a precise temperature gradient within each capillary. basepairbio.com The fluorescence inside the capillary is monitored as the molecules move along this gradient.

When this compound binds to the fluorescently labeled protein, the complex's thermophoretic movement will differ from that of the unbound protein. nuvisan.com This change in movement is detected as a change in the fluorescence signal. By plotting the change in the normalized fluorescence against the logarithm of the ligand concentration, a binding curve is generated. wikipedia.org This curve can be fitted to determine the dissociation constant (Kd), which is a measure of the binding affinity. MST is a highly sensitive method that requires only small sample volumes and can be performed in complex biological liquids, making it a versatile tool for screening and characterizing interactions. basepairbio.comnanotempertech.com

Table 2: Illustrative MST Data for the Interaction of this compound with a Target Protein

This table shows representative data from an MST experiment, allowing users to see how the change in thermophoresis relates to ligand concentration and the resulting affinity constant.

| This compound Concentration (nM) | Normalized Fluorescence (Fnorm) |

| 0.1 | 1.05 |

| 1 | 1.10 |

| 10 | 2.50 |

| 50 | 7.80 |

| 100 | 9.50 |

| 500 | 10.10 |

| 1000 | 10.20 |

| Derived Dissociation Constant (Kd) | 45 nM |

Cellular Imaging and Subcellular Localization Studies

Fluorescence Microscopy and Confocal Laser Scanning Microscopy for Intracellular Distribution